molecular formula C27H31FN4O B5246741 [1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone

[1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B5246741
M. Wt: 446.6 g/mol
InChI Key: CGRJWKQUPDWDJV-UHFFFAOYSA-N
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Description

[1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a pyrazole ring substituted with fluorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-fluorophenylhydrazine with 4-methylacetophenone under acidic conditions.

    Alkylation: The resulting pyrazole is then alkylated with a suitable alkylating agent to introduce the piperidin-4-yl group.

    Coupling with Pyrrolidin-1-ylmethanone: Finally, the compound is coupled with pyrrolidin-1-ylmethanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

[1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new drugs.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The fluorophenyl and methylphenyl groups allow for strong binding to target proteins, while the pyrazole ring facilitates interactions with various enzymes. This compound may modulate the activity of these enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]methanol: This compound shares the pyrazole core but differs in the substituents attached to the pyrazole ring.

    4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: Similar in structure but lacks the pyrazole ring.

Uniqueness

The uniqueness of [1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[1-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O/c1-20-4-10-25(11-5-20)32-19-23(26(29-32)21-6-8-24(28)9-7-21)18-30-16-12-22(13-17-30)27(33)31-14-2-3-15-31/h4-11,19,22H,2-3,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRJWKQUPDWDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN4CCC(CC4)C(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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